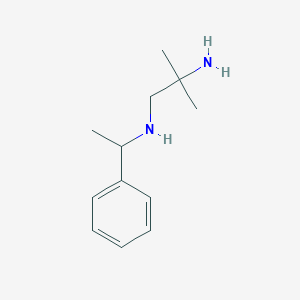

(2-Amino-2-methylpropyl)(1-phenylethyl)amine

Description

Properties

IUPAC Name |

2-methyl-1-N-(1-phenylethyl)propane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c1-10(14-9-12(2,3)13)11-7-5-4-6-8-11/h4-8,10,14H,9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMMHZQNNLOTMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854650-11-6 | |

| Record name | (2-amino-2-methylpropyl)(1-phenylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

- Reactants : 1-phenylethylamine and 2-methylpropyl halides (typically bromide or chloride).

- Base : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) to deprotonate the amine and facilitate nucleophilic attack.

- Solvents : Polar protic solvents such as ethanol or methanol are commonly used to dissolve reactants and promote the reaction.

- Mechanism : The lone pair on the nitrogen of 1-phenylethylamine attacks the electrophilic carbon attached to the halide in 2-methylpropyl halide, displacing the halide ion and forming the secondary amine.

- Reaction Conditions : Temperature control is critical, typically maintained between 60–80°C to optimize yield and minimize side reactions.

- Stoichiometry : A slight excess of the alkyl halide (amine to electrophile ratio of about 1:1.2) is employed to drive the reaction towards completion.

- Reaction Time : Generally, 12–24 hours are required for complete conversion.

- Post-reaction, the product is purified by fractional distillation or column chromatography to isolate the desired amine with high purity and enantiomeric excess if applicable.

- Use of chiral stationary phases in chromatography can separate enantiomers if stereochemistry is relevant.

Industrial Scale Preparation

At the industrial level, the synthesis follows the same fundamental chemistry but employs:

- Continuous flow reactors to enhance reaction control and scalability.

- Advanced purification techniques such as high-performance liquid chromatography (HPLC) or crystallization to ensure product purity.

- Process optimization focuses on maximizing yield, minimizing waste, and ensuring safety due to the compound’s toxicity profile.

Reaction Optimization and Solvent Effects

- Use of solvents like 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone (DMPU) has been reported to stabilize reactive intermediates and improve reaction efficiency.

- Maintaining inert atmosphere (nitrogen or argon) can prevent oxidation and degradation of sensitive intermediates.

- Controlling temperature and reaction time is essential to avoid byproduct formation.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 1-Phenylethylamine + 2-Methylpropyl halide | Halide usually bromide or chloride |

| Base | NaOH or KOH | Ensures deprotonation of amine |

| Solvent | Ethanol, Methanol, or DMPU | DMPU enhances intermediate stability |

| Temperature | 60–80°C | Optimal for nucleophilic substitution |

| Reaction Time | 12–24 hours | Sufficient for completion |

| Stoichiometric Ratio | Amine:Electrophile = 1:1.2 | Slight excess of electrophile |

| Purification | Fractional distillation or chromatography | Ensures high purity and enantiomeric separation |

| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation |

Research Findings and Notes

- The steric hindrance from the 2-methylpropyl group and the aromatic 1-phenylethyl moiety influences the nucleophilicity of the amine and the overall reaction kinetics.

- Using DMPU as a solvent has been shown to increase yields and reduce side reactions by stabilizing charged intermediates during the substitution process.

- Enantiomeric purity is crucial when the compound is used in asymmetric synthesis or catalysis; thus, chiral resolution techniques are integrated post-synthesis.

- Handling precautions include working under inert atmosphere and storing the compound at low temperatures (2–8°C) in airtight, light-resistant containers to prevent degradation.

- Spectroscopic characterization using 1H and 13C NMR, high-resolution mass spectrometry (HRMS), and chiral HPLC is standard for confirming structure and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-methylpropyl)(1-phenylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

(2-Amino-2-methylpropyl)(1-phenylethyl)amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on the central nervous system.

Mechanism of Action

The mechanism of action of (2-Amino-2-methylpropyl)(1-phenylethyl)amine involves its interaction with specific molecular targets and pathways. It is known to interact with trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. These interactions regulate monoamine neurotransmission and can influence various physiological processes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

| Compound Name | Molecular Formula | Key Structural Features | Applications/Findings |

|---|---|---|---|

| (2-Amino-2-methylpropyl)(1-phenylethyl)amine | C12H20N2 | Branched aminoalkyl + 1-phenylethyl group | Limited direct data; inferred uses in catalysis or medicinal chemistry . |

| 1-(2-Methylphenyl)ethylamine | C13H21N | Methyl-substituted phenyl + 2-methylpropyl group | Organic intermediate; potential use in life sciences (no explicit data) . |

| N-Ethyl-N-(1-phenylethyl)amine | C10H15N | Ethyl substituent on nitrogen + phenylethyl group | Synthesized via monoalkylation in DMPU; chiral resolution for catalytic studies . |

| 1-Phenylpropan-2-amine | C9H13N | Amphetamine-like backbone | Enzymatic resolution and palladium-catalyzed synthesis; chiral drug intermediate . |

| Methyl(2-methylpropyl)amine | C5H13N | Simple branched alkylamine | Acute toxicity (Category 4); used in R&D . |

Physicochemical and Toxicological Properties

- Molecular Weight and Solubility : Larger amines like the target compound (MW ~192 g/mol) may exhibit lower volatility but reduced aqueous solubility compared to simpler analogs (e.g., methyl(2-methylpropyl)amine, MW 87.17 g/mol) .

- Toxicity : Methyl(2-methylpropyl)amine is classified for acute toxicity (oral, dermal, inhalation; Category 4), while bulkier analogs may have milder profiles due to reduced bioavailability .

Biological Activity

(2-Amino-2-methylpropyl)(1-phenylethyl)amine, also known as 1-(2-amino-2-methylpropyl)-1-phenylethylamine, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and research findings.

The synthesis of this compound typically involves the condensation reaction between 2-amino-2-methylpropanol and 1-phenylethylamine. This process is usually conducted under controlled conditions to optimize yield and purity. The reaction can be represented as follows:

The compound possesses a unique structure that allows it to engage in various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for further chemical modifications .

Research indicates that this compound interacts with specific molecular targets in the body. Notably, it has been shown to affect neurotransmission by interacting with trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). These interactions can influence several physiological processes, particularly those related to mood regulation and cognitive function .

Pharmacological Effects

The biological activity of this compound has been explored in various studies. Key findings include:

- Neurotransmitter Modulation : The compound has been shown to modulate levels of key neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation .

- Potential Stimulant Effects : Similar to other phenethylamines, it may exhibit stimulant properties that could be beneficial in treating certain mood disorders or attention-related conditions .

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Study on Neurotransmitter Release : A study demonstrated that this compound could enhance the release of dopamine in vitro, suggesting a potential role in treating depression or ADHD .

- Antioxidant Activity : Research has indicated that derivatives of this compound exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

- Antimicrobial Properties : Some analogs have shown promising results against various bacterial strains, indicating potential applications in developing antimicrobial agents .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Phenethylamine | Natural alkaloid | CNS stimulant |

| N-Methylphenethylamine | Derivative | Similar stimulant effects |

| N,N-Dimethylphenethylamine | Derivative | Distinct pharmacological effects |

| This compound | Synthetic compound | Modulates neurotransmitter release; potential antidepressant |

This comparison highlights how this compound stands out due to its specific structural features and biological interactions.

Q & A

Q. What are the established synthetic routes for preparing (2-amino-2-methylpropyl)(1-phenylethyl)amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of halogenated precursors with amines or through reductive amination of ketones using catalysts like palladium or nickel . For enantioselective synthesis, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) and diethyl malonate as an acyl donor is effective, achieving high enantiomeric excess (ee) at substrate concentrations up to 1 M in organic solvents . Reaction optimization should consider temperature (e.g., 12–23°C for enzymatic steps ), solvent polarity, and catalyst loading. Characterization via NMR (1H/13C) and mass spectrometry (MS) is critical for confirming structural integrity and purity.

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : 1H NMR can resolve chiral centers and confirm substitution patterns, particularly for distinguishing between primary/secondary amine protons and methyl groups .

- Chiral HPLC : Use columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases to separate enantiomers, referencing methods validated for similar amines (e.g., (R)-1-phenylethylamine derivatives ).

- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C12H19N, MW 177.29 g/mol ), while tandem MS (MS/MS) identifies fragmentation patterns for structural elucidation.

Q. How can researchers resolve enantiomers of this amine, and what analytical benchmarks ensure enantiopurity?

- Methodological Answer : Enzymatic kinetic resolution using lipases (e.g., Pseudomonas fluorescens lipase) and acyl donors like diethyl malonate achieves >99% ee . Post-reaction, chiral HPLC or polarimetry ([α]D measurements) quantifies enantiopurity. For example, (R)-enantiomers of structurally similar amines exhibit specific rotations (e.g., [α]20/D +199.0° ). Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation.

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis under high substrate concentrations while minimizing side reactions?

- Methodological Answer : Use solvent systems with low water activity (e.g., toluene or MTBE) to enhance enzyme stability and reduce hydrolysis . Substrate concentrations up to 1 M are feasible with immobilized lipases, improving process scalability. Monitor reaction progress via inline FTIR or GC-MS to detect intermediates (e.g., acylated amines) and adjust reaction time to avoid over-acylation. Thermodynamic control via temperature modulation (e.g., 25–40°C) can shift equilibrium toward desired products .

Q. How does this amine interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for evaluating its bioactivity?

- Methodological Answer : The compound’s primary amine and aromatic groups suggest potential as a modulator of neurotransmitter systems (e.g., dopamine or serotonin receptors). In vitro assays include:

- Radioligand binding assays to measure affinity for GPCRs.

- Enzyme inhibition studies (e.g., monoamine oxidase or acetylcholinesterase) using fluorometric or colorimetric substrates .

- IL-6 modulation assays : Derivatives of phenylethylamine have been shown to inhibit IL-6 mRNA upregulation in response to stressors like etoposide, assessed via qPCR .

Q. How should researchers address contradictions in reported reaction yields or enantioselectivity across studies?

- Methodological Answer : Discrepancies often arise from differences in catalyst source (e.g., commercial vs. in-house enzymes) or solvent purity. Replicate key experiments using standardized reagents (e.g., ≥98% pure substrates ). For enzymatic reactions, pre-equilibrate solvents with molecular sieves to control water content, which critically impacts enzyme activity . Statistical tools like Design of Experiments (DoE) can identify critical variables (e.g., pH, temperature) for yield optimization.

Q. What computational methods predict the compound’s reactivity or guide retrosynthetic planning?

- Methodological Answer :

- Retrosynthesis AI : Tools like BenchChem’s AI-powered synthesis planner (leveraging Reaxys and Pistachio databases) propose feasible routes based on known reactions of analogous amines .

- DFT calculations : Model transition states for key steps (e.g., enzymatic acylation) to rationalize enantioselectivity. For example, calculate energy barriers for (R)- vs. (S)-pathways using Gaussian or ORCA software.

- Molecular docking : Predict binding modes to biological targets (e.g., IL-6 receptor) using AutoDock Vina or Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.